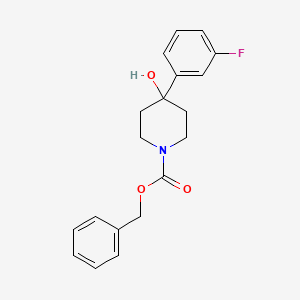
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a carboxylate group and a bromopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-bromopyridine with cyclobutanone in the presence of a base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to carboxylation to introduce the carboxylate group. The final step involves the neutralization of the carboxylic acid with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the carboxylate group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridinyl moiety can participate in hydrogen bonding or π-π interactions, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate
- Sodium 1-(6-fluoropyridin-2-yl)cyclobutane-1-carboxylate
- Sodium 1-(6-iodopyridin-2-yl)cyclobutane-1-carboxylate
Uniqueness
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Properties
Molecular Formula |
C10H9BrNNaO2 |
|---|---|
Molecular Weight |
278.08 g/mol |
IUPAC Name |
sodium;1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10;/h1,3-4H,2,5-6H2,(H,13,14);/q;+1/p-1 |
InChI Key |
YQFBIRQDPIRNOF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Br)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


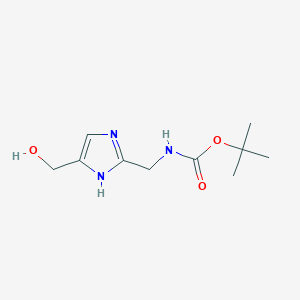
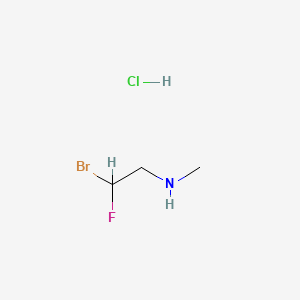
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
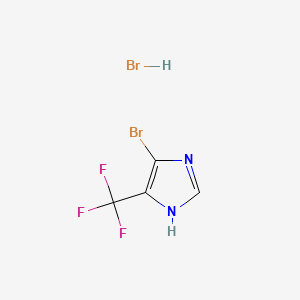
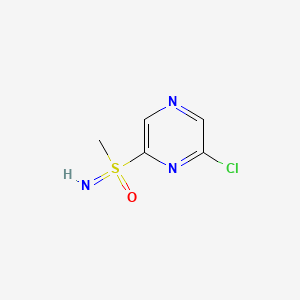
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
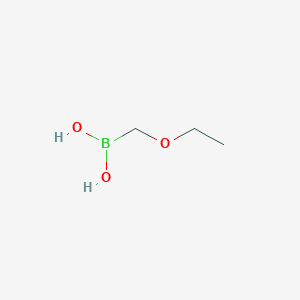
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
